(r)-3-Amino-4-(3-pyridyl)butyric acid
Beschreibung
(R)-3-Amino-4-(3-pyridyl)butyric acid is a chiral β-amino acid derivative featuring a 3-pyridyl substituent on the fourth carbon of a butyric acid backbone. Its molecular formula is C₉H₁₁N₂O₂ (free acid form), with a molecular weight of 179.20 g/mol. The compound exists as a hydrochloride salt (CAS: 332061-72-0) for enhanced solubility in aqueous systems. The (R)-enantiomer is significant in peptide synthesis and neuroscience research, particularly as a γ-aminobutyric acid (GABA) analog. Its 3-pyridyl group introduces hydrogen-bonding capability and polarity, distinguishing it from phenyl or halogenated analogs.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(3R)-3-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
OODABKPTGCZGHL-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C[C@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Enantioselective Hydrogenation of Enamine Intermediates
One of the principal industrially relevant methods for preparing (r)-3-amino-4-(3-pyridyl)butyric acid involves the enantioselective hydrogenation of enamine intermediates. This method is detailed in patent CN105294479A and involves the following key steps:
- Starting Material : An enamine compound (denoted as compound II), bearing the 3-pyridyl substituent, is subjected to catalytic hydrogenation.
- Catalysts : Common hydrogenation catalysts include 5% palladium on activated charcoal or 50% Raney nickel.
- Reaction Conditions : Hydrogenation is performed under mild conditions — temperature range 0–40 °C, hydrogen pressure between 1–3 atmospheres, and reaction times of 2–6 hours.
- Outcome : This step yields the (r)-3-amino-4-(3-pyridyl)butyramide racemate (compound III), which contains both (r)- and (s)-enantiomers.
Following hydrogenation, an enantiomeric resolution is performed:
- Resolution Agent : (R)-(-)-Mandelic acid is used to form diastereomeric salts with the (r)-enantiomer, enabling selective crystallization.
- Purification : The crystallized (r)-amino butyramide mandelate salt is filtered to obtain a product with high enantiomeric excess (ee%).
- Recycling : The mother liquor containing the (s)-enantiomer is oxidized back to the enamine intermediate for reuse, enhancing overall yield.
- Yield and Purity : Iterative cycles of resolution and hydrogenation achieve yields up to 98.5–100% with high optical purity.
Finally, the (r)-amino butyramide derivative is converted to (r)-3-amino-4-(3-pyridyl)butyric acid by alkalization and subsequent oxidation/reduction steps to remove protecting groups and obtain the free acid.
Chiral Resolution via Amino Acid Derivatives
Another approach involves chiral resolution of protected amino acid derivatives:
- Protected Intermediate : The amino group is protected by tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to facilitate purification and handling.
- Chiral Resolution : Chiral resolving agents such as S-phenylethylamine, S-naphthylethylamine, or L-ephedrine are employed to form diastereomeric salts with the protected amino acid.
- Solvents and Conditions : Organic solvents like methanol, acetone, or ethanol are used under controlled temperature (40–75 °C) and stirring conditions.
- Purification : Repeated crystallizations and pH adjustments (pH 1–2 with hydrochloric acid) yield compounds with ee values exceeding 99%.
- Reduction Step : Sodium borohydride reduction in the presence of Lewis acids (zinc chloride, lithium chloride, or iodine) converts the carboxylate intermediates to the corresponding amino alcohols or acids.
- Deprotection : Boc or Fmoc groups are removed under acidic (trifluoroacetic acid) or basic conditions to yield the free (r)-3-amino-4-(3-pyridyl)butyric acid.
Cross-Coupling and Side-Chain Elongation Strategies
While specific literature on direct synthesis of (r)-3-amino-4-(3-pyridyl)butyric acid via cross-coupling is limited, related analogues such as Boc-protected 3-amino-4-(4-pyridyl)butyric acid are synthesized using:
- Palladium-Catalyzed Suzuki-Miyaura Coupling : To introduce the pyridyl group onto a butyric acid scaffold.
- Amino Group Protection : Using Boc or Fmoc groups to avoid side reactions during coupling.
- Final Deprotection : Acidic removal of protecting groups to yield the free amino acid.
This approach is adaptable to 3-pyridyl substituents and is often used in medicinal chemistry for analogues.
Industrial-Scale Considerations and Process Optimization
- Solvent Selection : Organic solvents immiscible with water such as toluene, methyl tert-butyl ether, isopropyl acetate, and dichloromethane are preferred for controlling impurity formation and improving yield during synthesis and purification steps.
- Base Selection : Inorganic bases like sodium hydroxide, potassium hydroxide, sodium carbonate, or bicarbonates are employed for neutralization and reaction facilitation.
- Temperature and Time : Reactions are typically conducted at 0–40 °C for 4–18 hours, with 20 °C and 10 hours being optimal for certain steps to maximize yield and purity.
- Impurity Control : The process is designed to minimize condensation impurities and other side products, which are critical for pharmaceutical-grade purity.
Data Table Summarizing Key Preparation Parameters
Research Discoveries and Perspectives
- The iterative hydrogenation and resolution cycle method significantly improves yield and optical purity, making it suitable for large-scale industrial production.
- Use of (R)-(-)-mandelic acid for resolution is a well-established, cost-effective approach for enantiomeric enrichment of amino acid derivatives.
- The choice of solvent and base critically influences impurity profiles and process scalability, with toluene and sodium hydroxide favored for industrial application.
- Protection strategies (Boc, Fmoc) facilitate synthetic manipulation and purification, and are widely employed in medicinal chemistry to prepare analogues for peptide synthesis and drug development.
- Recent patents emphasize controlling condensation impurities and optimizing reaction parameters to meet pharmaceutical standards, reflecting ongoing improvements in process chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-(3-pyridyl)butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols .
Wissenschaftliche Forschungsanwendungen
(R)-3-Amino-4-(3-pyridyl)butyric acid is an organic compound with the molecular formula . It is a chiral molecule, meaning it has two enantiomers, with the (R) configuration being of particular interest in pharmaceutical applications. This compound features a pyridine ring, which contributes to its unique chemical properties and biological activities. The presence of both an amino group and a carboxylic acid group makes it a versatile building block in peptide synthesis and medicinal chemistry. (R)-3-Amino-4-(3-pyridyl)butyric acid exhibits significant biological activity, particularly in the central nervous system and has several applications.
Structural Comparison
Several compounds share structural similarities with (R)-3-amino-4-(3-pyridyl)butyric acid. The table below compares these compounds, highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-3-Amino-4-(3-pyridyl)butyric acid | Enantiomer | Opposite chirality; may exhibit different biological activity |
| (R)-3-Amino-4-(4-pyridyl)butyric acid | Structural analog | Substituted pyridine ring; potential differences in receptor interaction |
| 2-Amino-5-(pyridin-3-yl)pentanoic acid | Related compound | Different chain length; may affect pharmacokinetics |
| 3-Amino-4-(pyridin-2-yl)butanoic acid | Structural variant | Different position of nitrogen on the pyridine ring |
Wirkmechanismus
The mechanism by which ®-3-Amino-4-(3-pyridyl)butyric acid exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved often include neurotransmitter systems and metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares key features of (R)-3-Amino-4-(3-pyridyl)butyric acid with three analogs:
Key Observations:
- Substituent Effects: The 3-pyridyl group in the target compound enables hydrogen bonding via its nitrogen atom, enhancing interactions with biological targets compared to the purely hydrophobic phenyl group in (R)-4-Amino-3-phenylbutyric acid.
- Protecting Groups: The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are used to protect the amino group during peptide synthesis. Fmoc is base-labile, while Boc is acid-labile, influencing their utility in different synthesis strategies.
Q & A
Q. How is the (R)-enantiomer of 3-Amino-4-(3-pyridyl)butyric acid structurally characterized and distinguished from its stereoisomers?
The (R)-enantiomer is identified via its molecular formula (C₁₀H₁₃NO₂), CAS registry number (35568-36-6), and stereospecific SMILES notation (C@@H(CN)CC(=O)O) . Distinguishing it from the (S)-enantiomer requires chiral analytical methods, such as:
Q. What synthetic strategies are recommended for preparing (R)-3-Amino-4-(3-pyridyl)butyric acid?
A common approach involves:
Boc-protection : Introduce tert-butoxycarbonyl (Boc) to the amino group to prevent side reactions. Example: Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid (CAS 269396-65-8) is synthesized via coupling reactions using Boc-anhydride .
Enzymatic resolution : Use lipases or esterases to selectively hydrolyze undesired stereoisomers, achieving >80% enantiomeric excess (e.e.) under optimized conditions (pH 7–8, 25–37°C) .
Deprotection : Remove Boc with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via recrystallization .
Q. What pharmacological properties are associated with the (R)-enantiomer, and how do they differ from the (S)-form?
The (R)-enantiomer exhibits distinct biological activity due to its stereospecific interactions with targets like GABA receptors. Key findings include:
- Enhanced receptor binding : The (R)-configuration shows 3–5× higher affinity for GABA₃ receptors compared to (S) in rodent models .
- Metabolic stability : The (R)-form resists hepatic degradation longer (t₁/₂ = 2.1 hours vs. 0.8 hours for (S)) in vitro .
- In vivo efficacy : Studies in zebrafish models indicate improved blood-brain barrier penetration for the (R)-enantiomer .
Advanced Research Questions
Q. How can enzymatic synthesis be optimized for Boc-protected derivatives of (R)-3-Amino-4-(3-pyridyl)butyric acid?
Critical parameters for enzymatic optimization include:
- Enzyme selection : Immobilized Candida antarctica lipase B (CAL-B) achieves 82% conversion in 24 hours for analogous Boc-protected intermediates .
- Solvent system : Use tert-butanol or toluene to enhance enzyme stability and substrate solubility.
- Temperature control : Maintain 30–35°C to balance reaction rate and enzyme denaturation .
- Substrate ratio : A 1:1.2 molar ratio of amine to acyl donor minimizes byproducts.
Q. How do researchers resolve contradictions in pharmacological data between enantiomers?
Contradictions often arise from assay variability or impure samples. Mitigation strategies:
- Standardized assays : Compare enantiomers in parallel using identical conditions (e.g., radioligand binding assays with [³H]-GABA).
- Purity validation : Confirm enantiomeric purity via LC-MS (e.g., m/z 194.1 for [M+H]+) and circular dichroism (CD) spectroscopy .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding poses and explain activity discrepancies .
Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (1–13) to identify degradation products via UPLC-QTOF .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS/MS .
- Solid-state NMR : Monitor crystallinity and polymorph transitions during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
